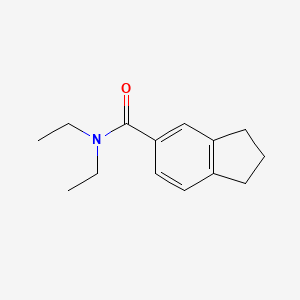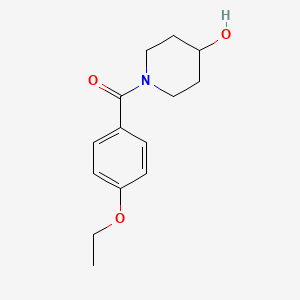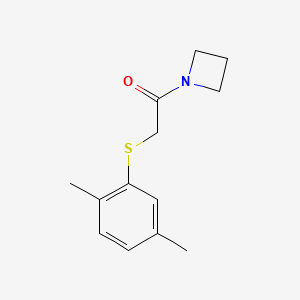![molecular formula C16H16N2O2 B7474885 N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide](/img/structure/B7474885.png)
N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide, also known as AZD-9291, is a small molecule drug used in cancer treatment. It is a third-generation epidermal growth factor receptor (EGFR) inhibitor that selectively targets the T790M mutation, which is responsible for resistance to first-generation EGFR inhibitors.
Mécanisme D'action
N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide works by irreversibly binding to the mutant EGFR, preventing its activation and downstream signaling pathways. This leads to inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide has been shown to have a high selectivity for the T790M mutation, with minimal effects on wild-type EGFR. It has also been found to have good oral bioavailability and pharmacokinetic properties. In clinical trials, N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide has demonstrated efficacy in reducing tumor size and improving progression-free survival in NSCLC patients with the T790M mutation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide is its high selectivity for the T790M mutation, which makes it a promising drug for targeted cancer therapy. However, its irreversible binding to the mutant EGFR can also lead to potential toxicity and adverse effects. In addition, the development of resistance to N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide has been reported in some patients, highlighting the need for further research into combination therapies and alternative treatment strategies.
Orientations Futures
Future research on N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide could focus on several areas, including:
1. Combination therapy with other targeted agents or immunotherapy to improve treatment efficacy and overcome resistance.
2. Investigation of the molecular mechanisms underlying resistance to N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide and the development of new drugs targeting these mechanisms.
3. Exploration of the potential use of N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide in other cancer types with EGFR mutations.
4. Development of biomarkers to predict patient response to N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide and guide treatment decisions.
Conclusion:
N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide is a promising third-generation EGFR inhibitor that selectively targets the T790M mutation in NSCLC. Its high selectivity and oral bioavailability make it a promising drug for targeted cancer therapy. However, further research is needed to overcome resistance and improve treatment efficacy.
Méthodes De Synthèse
The synthesis of N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide involves several steps, starting from the reaction between 2-chloro-5-nitrobenzoic acid and 2-aminonaphthalene-1,5-disulfonic acid. The resulting compound is then subjected to a series of chemical reactions, including nitration, reduction, and coupling, to obtain the final product.
Applications De Recherche Scientifique
N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of non-small cell lung cancer (NSCLC) with the T790M mutation. It has shown promising results in inhibiting tumor growth and improving patient outcomes.
Propriétés
IUPAC Name |
N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-15(18-8-3-9-18)11-17-16(20)14-7-6-12-4-1-2-5-13(12)10-14/h1-2,4-7,10H,3,8-9,11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPDWYWFMJHTHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CNC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(2-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474826.png)


![6-[(2,3-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474870.png)





![3-cyano-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474909.png)

